N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide
Description
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-{6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl}acetamide is a heterocyclic compound featuring a chromeno-pyridine core fused with a diazatricyclic system. This hybrid structure integrates both aromatic and polycyclic motifs, which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-15-9-21(28-25-18-5-2-3-7-20(18)34-26(33)24(15)25)27-22(31)14-29-11-16-10-17(13-29)19-6-4-8-23(32)30(19)12-16/h2-9,16-17H,10-14H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKOVVCMOOHWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide typically involves a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
the principles of green chemistry, such as using less-toxic and environmentally compatible materials, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in treating infections and cancer.
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide involves its interaction with various molecular targets and pathways. The compound’s chromeno[4,3-b]pyridine core is known to interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Chromeno-Pyridine Derivatives
The synthesis of chromeno-pyridine derivatives is well-documented in , where compounds like 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines are synthesized via pseudo-four-component reactions. These analogs share the chromeno-pyridine backbone with the target compound but lack the diazatricyclic moiety. Key differences include:
- The target compound’s tricyclic system may further improve binding affinity but reduce aqueous solubility.
- Synthetic Accessibility: The target compound’s synthesis likely requires multi-step protocols due to its tricyclic component, whereas ’s analogs are synthesized in a single step from salicylaldehydes and malononitrile .
Acetamide-Functionalized Heterocycles
describes N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide, which shares the acetamide functional group with the target compound. Comparative insights:
Substituted Pyridine Derivatives
analyzes 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines, which emphasize substituent effects on physical properties. Key comparisons:
- The diazatricyclic system in the target may further elevate its melting point.
- Electronic Effects : Chloro and nitro substituents in ’s compounds enhance electrophilicity, whereas the target’s methyl and oxo groups may modulate electron density differently, affecting reactivity .
Data Tables: Comparative Properties
Table 1. Physicochemical Properties of Selected Compounds
Table 2. Spectroscopic Signatures
| Compound Class | IR Peaks (cm⁻¹) | ^1^H-NMR Features (δ, ppm) |
|---|---|---|
| Target Compound* | ~3,390 (NH), ~1,730 (C=O) | Complex splitting (tricyclic system) |
| Pyrido-thieno-pyrimidinone | 3,390 (NH), 1,730 (C=O) | 2.10 (COCH₃), 7.37–7.47 (Ar-H) |
| Substituted Pyridine | N/A | Aromatic protons (δ 6.5–8.5) |
Mechanistic and Electronic Considerations
emphasizes that isovalency (similar valence electron configurations) rather than strict isoelectronicity governs chemical behavior. The target compound’s diazatricyclic system may mimic the electronic profile of simpler heterocycles but with enhanced rigidity and steric effects. For example, the tricyclic component could act as a bioisostere for planar aromatic systems, improving target selectivity but complicating synthesis .
Biological Activity
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide is a complex organic compound belonging to the chromeno-pyridine derivatives family. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of nitrogen, oxygen, and various carbon and hydrogen atoms that contribute to its chemical properties. The structure includes a chromene moiety fused with a pyridine ring, which is characteristic of many biologically active compounds.
Biological Activities
Research has shown that this compound exhibits several significant biological activities:
1. Anticancer Properties
Numerous studies have indicated that chromeno-pyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines .
2. Neuroprotective Effects
This compound may interact with sirtuin enzymes implicated in neuroprotection and metabolic regulation:
- Mechanism of Action : It is believed that the compound can inhibit monoamine oxidases (MAO A and B), which are critical in neurotransmitter metabolism .
3. Antimicrobial Activity
The compound has shown potential as an antimicrobial agent:
- Antibacterial Screening : Related compounds have exhibited moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of similar compounds:
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-{...}acetamide, and how are intermediates validated?
- Methodological Answer : The compound's synthesis typically involves multi-step reactions, starting with condensation of chromenopyridine and diazatricyclo precursors. Key intermediates can be validated using IR spectroscopy (C=O stretches at ~1650–1750 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons in chromeno rings at δ 6.5–8.5 ppm) . Mass spectrometry (MS) confirms molecular weight accuracy (e.g., theoretical vs. experimental m/z ±0.01% error). Reaction optimization may require adjusting bases (e.g., triethylamine vs. Hünig’s base) and temperatures (25–80°C) to improve yields .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (5-oxo, 6-oxo groups) and amide bonds (N–H stretches at ~3300 cm⁻¹) .
- NMR : ¹H NMR distinguishes methyl groups (singlet at δ 2.3–2.5 ppm) and aromatic protons in fused rings. ¹³C NMR confirms quaternary carbons (e.g., tricyclic diazatricyclo carbons at δ 110–160 ppm) .
- High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or receptor binding) followed by in vivo models (e.g., hypoglycemic activity in Wistar rats). Dose-response curves (0.1–100 µM) and toxicity studies (LD₅₀ determination) are critical. Reference compounds (e.g., DPP4 inhibitors) should be included for comparative efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?
- Methodological Answer :
- Core Modifications : Vary substituents on the chromeno (e.g., 4-methyl vs. 4-fluoro) and diazatricyclo (e.g., 6-oxo vs. 6-thio) moieties.
- Bioisosteric Replacement : Replace acetamide with sulfonamide or urea groups to enhance binding affinity .
- Pharmacokinetic (PK) Profiling : Assess logP (target 2–4), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 assays). Prioritize analogs with >50% oral bioavailability in preclinical models .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to account for protein flexibility and solvation effects. Compare binding poses with crystallographic data (if available).
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations in the binding pocket (e.g., residue substitutions affecting hydrogen bonds) .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and confirm computational findings .
Q. How can heuristic algorithms optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Bayesian optimization to screen parameters (temperature, solvent ratio, catalyst loading). Prioritize yield (>80%) and purity (>95%) .
- Flow Chemistry : Continuous-flow systems improve reproducibility for exothermic steps (e.g., cyclization reactions) by maintaining precise temperature control (±2°C) .
- Process Analytical Technology (PAT) : Use inline IR/NMR to monitor intermediate formation and adjust conditions in real time .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., ATP levels for viability).
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values across studies. Identify outliers linked to solvent effects (e.g., DMSO vs. aqueous buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
